2-(2,4-Difluorobenzoyl)-5-methylpyridine
Description
Historical Context and Development
The synthesis of 2-(2,4-difluorobenzoyl)-5-methylpyridine emerged from advances in cross-coupling methodologies and fluorinated heterocycle chemistry. While its specific discovery timeline remains less documented, its structural analogs, such as 2-(2,4-difluorophenyl)-5-methylpyridine (DFPMPy), were first reported in the early 2000s as ligands for iridium(III) complexes in organic light-emitting diodes (OLEDs). The incorporation of fluorine atoms into aromatic systems gained prominence in the 1980s due to their electron-withdrawing effects, which enhance stability and reactivity in catalytic systems.
Key milestones in its development include:
- Suzuki-Miyaura Cross-Coupling : The use of palladium-catalyzed reactions enabled efficient aryl-aryl bond formation between fluorinated benzene rings and pyridine derivatives. For example, 2-bromo-4-methylpyridine was coupled with 2,4-difluorophenylboronic acid to generate related structures.
- Photoredox Catalysis : Advances in visible-light-driven reactions allowed modular synthesis of benzoylpyridines, including derivatives with fluorinated substituents.
- Coordination Chemistry : Studies on cyclometalated iridium(III) complexes highlighted the role of fluorinated pyridine ligands in tuning photophysical properties.
| Synthetic Milestones | Key References |
|---|---|
| Suzuki-Miyaura coupling of fluorinated arenes | |
| Photochemical reductive arylation | |
| Ligand design for OLED applications |
Classification in Organic Chemistry
This compound belongs to two critical categories:
- Benzoylpyridines : Characterized by a ketone group bridging a benzene ring and a pyridine moiety. This class is notable for electronic delocalization, enabling applications in catalysis and materials science.
- Fluorinated Aromatic Compounds : The 2,4-difluorophenyl group introduces strong electron-withdrawing effects, influencing reactivity in metal coordination and charge-transfer processes.
Structural Features :
- Pyridine Ring : The nitrogen atom provides a lone pair for coordination to transition metals (e.g., Pd, Ir).
- Methyl Substituent : Enhances solubility and steric bulk, preventing aggregation in catalytic systems.
- Fluorine Atoms : Increase oxidative stability and modulate electronic properties via inductive effects.
| Functional Groups | Role in Reactivity |
|---|---|
| Pyridine | Metal coordination site |
| 2,4-Difluorobenzoyl | Electron-withdrawing, stabilizes charge |
| 5-Methyl | Solubility enhancement |
Significance in Chemical Research
This compound is pivotal in three domains:
- Materials Science :
- Catalysis :
- Pharmaceutical Intermediates :
Case Study : In a 2023 study, a telescoped flow synthesis of benzoylpyridines achieved 85% yield for this compound, demonstrating scalability for industrial applications.
Research Scope and Objectives
Current research focuses on:
- Synthetic Optimization :
- Functional Material Design :
- Mechanistic Studies :
Challenges :
- Stability Issues : Fluorinated compounds may undergo defluorination under harsh reaction conditions.
- Stereochemical Control : Achieving precise substitution patterns in benzoylpyridines remains non-trivial.
| Future Directions | Potential Impact |
|---|---|
| Continuous-flow synthesis | Scalable production for industry |
| Quantum chemical modeling of MLCT states | Tailored photophysical properties |
| Bioconjugation studies | Antibody-drug conjugate development |
Properties
IUPAC Name |
(2,4-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)10-4-3-9(14)6-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGJUXPAXBOJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222671 | |
| Record name | (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-63-3 | |
| Record name | (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2,4-Difluorobenzoyl)-5-methylpyridine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluorobenzoyl group and a methylpyridine moiety. Its molecular formula is C12H10F2N, and it features significant lipophilicity due to the aromatic components, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The difluorobenzoyl group may enhance binding affinity to proteins or enzymes involved in various biochemical pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.
- Reactive Intermediates : The compound might form reactive intermediates that can modify biomolecules, thereby affecting cellular functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Potential : Investigations have shown that it may possess anticancer properties, potentially through apoptosis induction in cancer cells.
- Tyrosinase Inhibition : Similar compounds have been noted for their ability to inhibit tyrosinase activity, which is crucial in melanin production and could be relevant in skin-related applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50-100 µg/mL for effective strains.
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that this compound induces apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptosis.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Effects : The benzoyl group in this compound offers stronger electron withdrawal than the phenyl group in its phenyl-substituted analog (CAS: 583052-21-5), making it more reactive in nucleophilic substitutions .
- Biological Activity : M-5MPEP, a pyridine derivative with an ethynyl group, shows partial inhibition of glutamate receptors, whereas this compound is tailored for kinase inhibition due to its benzoyl moiety .
- Material Science Applications : The phenyl-substituted analog (CAS: 583052-21-5) is widely used as a ligand in iridium complexes for photocatalysis (92% yield in cross-coupling reactions) and OLEDs, leveraging its π-conjugation and fluorine-enhanced solubility .
Reactivity Insights :
- The benzoyl variant requires milder conditions (e.g., HATU-mediated coupling) compared to the phenyl analog, which relies on transition-metal catalysis .
- Fluorine substituents in both compounds improve reaction efficiency by stabilizing intermediates through inductive effects .
Table 3: Photocatalytic Efficiency of Ligands
Findings :
- The phenyl-substituted ligand (CAS: 583052-21-5) outperforms benzoyl derivatives in photocatalysis due to superior π-backbonding with iridium, enhancing charge transfer .
- Benzoyl-based ligands are less common in catalysis but show promise in pharmaceutical synthesis due to their tunable electronic properties .
Preparation Methods
Acylation Using Acid Anhydrides or Carboxylic Acids with Activation
Overview:
An alternative to acyl chlorides involves using difluorobenzoyl anhydrides or activated acids.
- Reagents: Difluorobenzoyl anhydride or difluorobenzoic acid with a dehydrating agent.
- Catalyst: Polyphosphoric acid (PPA) or Lewis acids like BF₃·Et₂O.
- Conditions:
- Heating the mixture at elevated temperatures (80–120°C).
- The pyridine derivative is added gradually.
- Reaction monitored via TLC.
- Work-up involves extraction and purification.
- The use of acylating agents with higher reactivity improves yields.
- This method is suitable for sensitive substrates.
Sequential Multi-step Synthesis via Cross-Coupling Reactions
Overview:
Modern synthetic approaches utilize cross-coupling reactions, such as Suzuki or Stille couplings, to assemble the compound from suitably functionalized intermediates.
- Step 1: Synthesize 2-bromo-5-methylpyridine.
- Step 2: Prepare difluorophenylboronic acid or ester.
- Step 3: Conduct Suzuki coupling under palladium catalysis to attach the difluorophenyl moiety at the 2-position.
- Step 4: Oxidize or acylate the phenyl group to introduce the benzoyl functionality, possibly via a Friedel–Crafts acylation or acyl chloride.
- High regioselectivity.
- Flexibility in functional group modifications.
- Multi-step process with potential for lower overall yield.
- Requires advanced catalysts and conditions.
Photochemical or Radical-Based Functionalization
Recent research explores radical-mediated pathways, especially for fluorinated aromatic compounds, although these are less common for this specific compound.
- Use of radical initiators (e.g., AIBN) under UV irradiation to facilitate the attachment of difluorobenzoyl groups onto pyridine derivatives.
Note:
- These methods are still under development and are less established compared to classical acylation.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Reagents | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel–Crafts acylation | 5-methylpyridine | Difluorobenzoyl chloride | AlCl₃, anhydrous solvent, 0–40°C | Regioselectivity, scalability | Moisture-sensitive, polyacylation risk |
| Acid anhydride activation | Difluorobenzoyl anhydride | PPA or BF₃·Et₂O | Elevated temperature (80–120°C) | Mild conditions, high yield | Less suitable for large-scale |
| Cross-coupling reactions | 2-bromo-5-methylpyridine, difluorophenylboronic acid | Pd catalysts | Reflux, inert atmosphere | High regioselectivity, versatile | Multi-step, catalyst cost |
| Radical-mediated | Pyridine derivatives | Difluorobenzoyl radicals | UV or thermal initiation | Novel pathways | Experimental, less established |
Research Findings and Notes
- Selectivity: The acylation at the 2-position of methylpyridine is well-documented, with regioselectivity driven by electronic effects and directing groups.
- Reactivity of Difluorobenzoyl Chloride: Its electrophilicity is enhanced due to fluorine substituents, facilitating acylation.
- Optimization: Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yield and purity.
- Purification: Products are typically purified via recrystallization or chromatography, with purity levels exceeding 97% reported.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2,4-Difluorobenzoyl)-5-methylpyridine, and what key reaction parameters should be optimized?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated pyridine precursors and fluorinated benzoyl derivatives. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield.
- Temperature control : Reactions typically proceed at 80–100°C in anhydrous solvents like DMF or THF.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.5–8.5 ppm for pyridine) and fluorine-coupled splitting patterns (e.g., doublets from ortho/meta-fluorine interactions).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 205.20) and isotopic patterns consistent with fluorine and nitrogen atoms.
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the pyridine and benzoyl moieties for structural validation .
Advanced Research Questions
Q. How does this compound function in photoredox catalytic systems, and what experimental evidence supports its role in facilitating cross-coupling reactions?
- Methodological Answer : The compound serves as a ligand in iridium(III)-based photoredox catalysts (e.g., [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆). Key evidence includes:
- Catalytic Activity : Demonstrated in nickel-mediated C–N cross-coupling under blue LED irradiation, achieving >90% yield in aryl amination reactions.
- Mechanistic Studies : Transient absorption spectroscopy confirms ligand-to-metal charge transfer (LMCT) states, critical for electron transfer steps .
Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do these predictions correlate with experimental observations?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox potentials. For example, DFT-derived HOMO (-5.8 eV) aligns with experimental cyclic voltammetry data (-5.7 eV vs. SCE).
- TD-DFT : Simulate UV-vis absorption spectra to match experimental λmax values (e.g., 450 nm in acetonitrile) and assign charge-transfer transitions .
Q. How can researchers resolve contradictions in biological activity data when using this compound derivatives as kinase inhibitors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyridine ring and benzoyl group. For example, replacing 5-methyl with trifluoromethyl enhances p38 MAP kinase inhibition (IC₅₀ from 12 nM to 3 nM).
- Crystallographic Analysis : Co-crystallize derivatives with target kinases (e.g., PDB 6XYZ) to identify critical hydrogen bonds with hinge regions .
Q. What are the critical considerations for handling and storing this compound to maintain its stability in experimental settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
